N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide
Overview
Description
N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C12H14ClN3OS It is known for its unique structural features, which include an allyl group, a chlorinated methylbenzoyl moiety, and a hydrazinecarbothioamide group
Scientific Research Applications
N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-chloro-4-methylbenzoyl chloride with N-allylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of azides, cyanides, or other substituted derivatives.
Mechanism of Action
The mechanism of action of N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes such as DNA replication, protein synthesis, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide
- N-allyl-2-(4-methylbenzoyl)hydrazinecarbothioamide
- N-allyl-2-(3-chloro-4-methylphenyl)hydrazinecarbothioamide
Uniqueness
N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide is unique due to the presence of both the chlorinated and methylated benzoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(3-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-3-6-14-12(18)16-15-11(17)9-5-4-8(2)10(13)7-9/h3-5,7H,1,6H2,2H3,(H,15,17)(H2,14,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEPTWPTXMDLOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=S)NCC=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322436 | |
Record name | 1-[(3-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794824 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
695199-56-5 | |
Record name | 1-[(3-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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